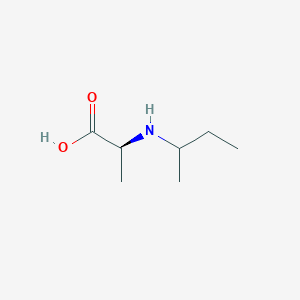

N-s-butylalanine

Description

N-s-Butylalanine (systematic name: (S)-2-(sec-butylamino)propanoic acid) is a branched-chain alanine derivative where a sec-butyl group replaces the hydrogen atom on the amino group of the parent amino acid, alanine. This structural modification confers unique physicochemical properties, such as enhanced lipophilicity and altered stereoelectronic effects, which influence its biological interactions and stability.

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

(2S)-2-(butan-2-ylamino)propanoic acid |

InChI |

InChI=1S/C7H15NO2/c1-4-5(2)8-6(3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t5?,6-/m0/s1 |

InChI Key |

UZSWIPTUEFGJBF-GDVGLLTNSA-N |

Isomeric SMILES |

CCC(C)N[C@@H](C)C(=O)O |

Canonical SMILES |

CCC(C)NC(C)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

N-s-Butylalanine belongs to a class of N-alkylated amino acids. Below is a detailed comparison with key analogs, focusing on molecular properties, stability, and biological relevance.

N-Methylalanine

- Structure: Methyl group attached to the amino nitrogen.

- Molecular Weight : 103.12 g/mol (vs. 159.23 g/mol for N-s-butylalanine).

- CAS Number : 3913-67-5 .

- Key Differences :

- Lipophilicity : N-Methylalanine has a lower logP (~-1.5) compared to N-s-butylalanine (~1.2), making it less membrane-permeable.

- Biological Activity : N-Methylalanine acts as a weak inhibitor of alanine racemase, whereas N-s-butylalanine’s bulkier substituent may enhance binding affinity to hydrophobic enzyme pockets .

N-Phthalyl-L-Alanine

- Structure: Phthalyl group (aromatic dicarboxylic acid) attached to the amino nitrogen.

- Molecular Weight : 263.26 g/mol.

- CAS Number : 7268-13-7 (inferred from ).

- Key Differences :

n-Butylamine

- Structure : Primary amine with a linear butyl chain.

- Molecular Weight : 73.14 g/mol.

- CAS Number : 109-73-9 .

- Key Differences: Basicity: n-Butylamine (pKa ~10.6) is significantly more basic than N-s-butylalanine (pKa ~9.2 for the amino group), affecting its reactivity in aqueous environments. Toxicity: n-Butylamine is corrosive and requires stringent handling, whereas N-s-butylalanine’s carboxylic acid group mitigates its reactivity .

Data Table: Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.